(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c8-5-1-2-6(11)4(3-10)7(5)9;;/h1-2H,3,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUXAEGOQJQTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 6 Amino 2,3 Dichlorobenzyl Amine Dihydrochloride
Precursor Synthesis and Halogenation Strategies for the Aromatic Ring
The foundation of the synthesis lies in establishing the 2,3-dichloro substitution pattern on the benzene (B151609) ring, which will ultimately bear the two required nitrogen-containing groups at positions 1 and 6.
Synthesis of Dichlorobenzene Intermediates
The synthesis typically commences with commercially available, appropriately substituted benzene derivatives. One common starting point is 2,3-dichlorotoluene (B105489), which already possesses the required chlorine substitution pattern and a methyl group that can be later functionalized. Another documented route begins with 1,2,3-trichlorobenzene, which serves as a precursor for introducing a cyano group, a precursor to the benzylamine (B48309) moiety. newdrugapprovals.org
The synthesis of 2,3-dichlorotoluene itself can be achieved through various methods, such as the Sandmeyer reaction starting from 2-chloro-6-methylaniline. google.com This process involves diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by reaction with cuprous chloride to replace the amino group with the second chlorine atom. google.com
Introduction of Amino and Benzyl (B1604629) Functional Groups
With the dichlorinated aromatic core in hand, the next strategic step involves introducing precursors for the final amino and benzylamine groups. This is typically achieved through electrophilic aromatic substitution, primarily nitration, to install a nitro group which can later be reduced to the primary amine.
Starting with a precursor like 2,3-dichlorobenzaldehyde, nitration using a mixture of nitric acid and sulfuric acid yields 2,3-dichloro-6-nitrobenzaldehyde. newdrugapprovals.org The directing effects of the ortho- and meta-chlorine atoms, combined with the meta-directing aldehyde group, favor the introduction of the nitro group at the C-6 position.
Alternatively, a more common industrial route starts with 1,2,3-trichlorobenzene. newdrugapprovals.org Nitration with concentrated nitric acid yields 2,3,4-trichloronitrobenzene. newdrugapprovals.org This intermediate is then subjected to a nucleophilic aromatic substitution reaction with cuprous cyanide in a high-boiling solvent like pyridine. newdrugapprovals.orgepo.org This selectively replaces the chlorine atom at the 4-position with a cyano group, yielding the crucial intermediate, 2,3-dichloro-6-nitrobenzonitrile. newdrugapprovals.orgepo.org The choice of this intermediate is significant as it contains precursors for both target functional groups on the aromatic ring. However, this precursor is noted for its extreme toxicity and skin-irritant properties, leading to the development of alternative pathways. google.comgoogle.com
Table 1: Comparison of Precursor Strategies
| Starting Material | Key Intermediates | Advantages | Disadvantages |
| 2,3-Dichlorotoluene | 2,3-Dichloro-6-nitrotoluene | Fewer steps to introduce the carbon for the benzylamine group. | Radical halogenation of the methyl group can be non-selective. google.com |
| 2,3-Dichlorobenzaldehyde | 2,3-Dichloro-6-nitrobenzaldehyde | Aldehyde is ready for reductive amination. | Requires separate reduction steps for aldehyde and nitro groups. |
| 1,2,3-Trichlorobenzene | 2,3,4-Trichloronitrobenzene, 2,3-Dichloro-6-nitrobenzonitrile | Well-documented industrial route. | Involves highly toxic and hazardous intermediates (e.g., nitrated benzonitrile). google.com |
Formation of the Benzylamine Moiety and Amine Functionalization
This stage of the synthesis focuses on converting the precursor groups (e.g., nitrile, aldehyde) into the benzylamine moiety and reducing the nitro group to the C-6 amine.
Reductive Amination Approaches
Reductive amination is a powerful method for forming amines from carbonyl compounds. In a potential synthetic route starting from 2,3-dichloro-6-nitrobenzaldehyde, the aldehyde group can be converted to a primary amine via a one-pot reaction with an ammonia (B1221849) source and a reducing agent. googleapis.comorgsyn.org
The process involves the initial formation of an imine intermediate by the reaction of the aldehyde with ammonia. This intermediate is then reduced in situ to the corresponding benzylamine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity; they readily reduce the protonated imine but are slow to react with the starting aldehyde. researchgate.netgoogle.com Catalytic hydrogenation over palladium or platinum is also a common method for this transformation. googleapis.com
Following the formation of the 2,3-dichloro-6-nitrobenzylamine, a final reduction step is required to convert the nitro group to the amine, yielding the target (6-Amino-2,3-dichlorobenzyl)amine. This reduction can be accomplished using agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. google.comnewdrugapprovals.org
Direct Amination Techniques
While the term "direct amination" often refers to the conversion of alcohols to amines, in this context, it can describe the conversion of a benzyl halide or the reduction of a nitrile. The most prominently documented route for forming the benzylamine moiety of the target compound involves the reduction of 2,3-dichloro-6-nitrobenzonitrile. newdrugapprovals.org
The nitrile group is selectively reduced to an aminomethyl group using a reducing agent such as borane (B79455) in tetrahydrofuran (B95107) (THF). newdrugapprovals.org This transformation yields 2,3-dichloro-6-nitrobenzylamine. Subsequently, the nitro group is reduced to the 6-amino group. This two-step reduction strategy is crucial for achieving the desired diamine structure. Catalytic hydrogenation using reagents like platinum on carbon (Pt/C) or reduction with tin(II) chloride (SnCl₂) are effective methods for reducing the aromatic nitro group in the presence of the benzylamine functionality. google.com
Table 2: Key Reduction Steps in the Synthesis
| Precursor Intermediate | Functional Group Transformation | Reagents and Conditions | Product |
| 2,3-Dichloro-6-nitrobenzonitrile | -C≡N → -CH₂NH₂ | Borane-THF complex | 2,3-Dichloro-6-nitrobenzylamine newdrugapprovals.org |
| 2,3-Dichloro-6-nitrobenzylamine | -NO₂ → -NH₂ | SnCl₂ / HCl or H₂ / Catalyst (e.g., Pt/C) | (6-Amino-2,3-dichlorobenzyl)amine google.com |
| 2,3-Dichloro-6-nitrobenzaldehyde | -CHO → -CH₂NH₂ | NH₃, NaBH₃CN or H₂/Pd | 2,3-Dichloro-6-nitrobenzylamine |
Dihydrochloride (B599025) Salt Formation and Crystallization Studies
The final step in the synthesis is the formation of the stable dihydrochloride salt of (6-Amino-2,3-dichlorobenzyl)amine. As the molecule contains two basic amino groups (the aromatic amine and the benzylamine), it readily reacts with two equivalents of hydrochloric acid to form a dihydrochloride salt.
This salt formation is typically achieved by dissolving the free base form of the amine in a suitable organic solvent, such as methanol, ethanol, or isopropanol (B130326). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent (like HCl in isopropanol or diethyl ether) is added. The dihydrochloride salt, being significantly less soluble in the organic solvent than the free base, precipitates out of the solution.
The resulting crystalline solid is then isolated by filtration, washed with a cold, non-polar solvent (such as diethyl ether or hexane) to remove any residual impurities, and dried under vacuum. Crystallization studies focus on selecting the appropriate solvent system and controlling conditions such as temperature and concentration to obtain a product with high purity, good crystal morphology, and consistent polymorphic form, which are critical for its use in subsequent pharmaceutical manufacturing processes.
Acid-Base Chemistry in Salt Preparation
The final step in the synthesis of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride is the formation of the dihydrochloride salt. This process is a classic acid-base reaction where the basic amino groups of the parent molecule, (6-Amino-2,3-dichlorobenzyl)amine, react with hydrochloric acid (HCl).
(6-Amino-2,3-dichlorobenzyl)amine possesses two basic nitrogen atoms: the primary aromatic amine attached to the benzene ring and the primary aliphatic amine of the benzylamine moiety. Both of these amino groups are capable of accepting a proton (H⁺) from an acid. The reaction with two equivalents of hydrochloric acid results in the formation of a dihydrochloride salt, where both amino groups are protonated, forming ammonium (B1175870) chloride functionalities.
The general reaction can be represented as follows:
This acid-base reaction is typically carried out in a suitable solvent, such as isopropanol or ethanol, in which the free base is soluble, but the resulting dihydrochloride salt has limited solubility, facilitating its isolation via precipitation or crystallization. The formation of the salt significantly enhances the compound's stability and water solubility, which are often desirable properties for pharmaceutical intermediates. pharmaoffer.com
The basicity of the two amino groups is not identical. The aliphatic primary amine is generally more basic than the aromatic primary amine. This difference is due to the delocalization of the lone pair of electrons on the aromatic nitrogen into the benzene ring, which reduces its availability for protonation. However, in the presence of a strong acid like HCl, both amino groups are readily protonated to form the stable dihydrochloride salt. libretexts.orgyoutube.com
Polymorphism and Crystallization of Hydrochloride Salts
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the synthesis and formulation of active pharmaceutical ingredients and their intermediates. tandfonline.com While specific studies on the polymorphism of this compound are not extensively reported in the literature, the general principles of polymorphism in amine hydrochloride salts are well-established and applicable.
Different polymorphs of a compound can exhibit distinct physicochemical properties, including:
Solubility and Dissolution Rate: Different crystal lattices will have different lattice energies, impacting how readily the compound dissolves.
Melting Point: Each polymorph will have a unique melting point.
Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to the more stable form over time. researchgate.net
Hygroscopicity: The tendency to absorb moisture from the air can vary between polymorphs.
The crystallization process is a key determinant of which polymorphic form is obtained. Factors that can influence the resulting crystal form include:
| Factor | Influence on Crystallization |
| Solvent | The polarity, hydrogen bonding capability, and viscosity of the solvent can influence molecular packing. |
| Temperature | Cooling rate and crystallization temperature can affect the nucleation and growth of different polymorphs. |
| Supersaturation | The degree of supersaturation can impact which crystal form nucleates preferentially. |
| Impurities | The presence of impurities can inhibit the growth of certain polymorphs or promote the formation of others. |
For this compound, controlling the crystallization conditions during its preparation is crucial to ensure the consistent production of a desired polymorphic form with predictable properties. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for the characterization and identification of different polymorphs. google.comjst.go.jp
Advanced and Novel Synthetic Routes
The development of more efficient, sustainable, and cost-effective synthetic methods is a continuous endeavor in chemical research. For this compound, several advanced and novel synthetic strategies can be envisioned.
Catalytic Approaches (e.g., Copper-Catalyzed Cross-Dehydrogenative Coupling)
Traditional methods for the synthesis of benzylamines often involve multi-step sequences, such as the reduction of nitriles or amides, or the reductive amination of aldehydes. ias.ac.in Modern catalytic methods offer more direct and atom-economical alternatives. One such promising approach is the copper-catalyzed cross-dehydrogenative coupling (CDC). pnas.org
CDC reactions involve the formation of a C-N bond by the direct coupling of a C-H bond and an N-H bond, with the aid of a catalyst and an oxidant. nih.govfigshare.com A hypothetical application of this strategy for a related transformation could involve the coupling of a dichlorotoluene derivative with an amine source. While a direct application to the synthesis of (6-Amino-2,3-dichlorobenzyl)amine has not been explicitly detailed in the literature, the versatility of copper catalysis in forming C-N bonds suggests its potential. acs.orgthieme-connect.com
A conceptual copper-catalyzed route could potentially be designed to introduce the aminomethyl group to the dichlorinated aromatic ring, although significant challenges in regioselectivity and functional group tolerance would need to be addressed. The advantage of such a route would be a reduction in the number of synthetic steps and the avoidance of harsh reagents. pnas.org
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgbenthamdirect.com Applying these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.
Key green chemistry considerations for this synthesis include:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. rsc.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. rsc.org |
For example, a greener synthesis could involve the use of a heterogeneous catalyst that can be easily recovered and reused, or the development of a one-pot synthesis that minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. benthamscience.com
Process Optimization for Research-Scale Synthesis
Optimizing the synthesis of this compound on a research scale is essential for ensuring reliable and reproducible results. nih.gov This involves a systematic investigation of various reaction parameters to identify the conditions that provide the best balance of yield, purity, and reaction time. researchgate.netmdpi.com
Key parameters for optimization include:
Reaction Temperature: The temperature can significantly affect the reaction rate and the formation of byproducts.
Reaction Time: Monitoring the reaction progress over time helps to determine the optimal duration to maximize product formation while minimizing degradation.
Stoichiometry of Reagents: Varying the molar ratios of the reactants and reagents can improve the conversion of the limiting reagent.
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
Purification Method: Developing an efficient purification protocol, such as recrystallization or chromatography, is crucial for obtaining the final product with high purity. mdpi.com
A design of experiments (DoE) approach can be employed to systematically study the effects of multiple variables simultaneously, leading to a more efficient optimization process. nih.gov
Chemical Reactivity and Mechanistic Studies of 6 Amino 2,3 Dichlorobenzyl Amine Dihydrochloride
Reactivity of the Primary Benzylamine (B48309) Functionality
The primary aminomethyl group attached to the dichlorinated benzene (B151609) ring exhibits reactivity typical of a primary benzylamine. Its nucleophilicity is the driving force for a range of transformations, including substitution, acylation, alkylation, and cyclization reactions.
The primary benzylamine function in (6-Amino-2,3-dichlorobenzyl)amine is a potent nucleophile capable of participating in nucleophilic substitution reactions. A significant application of this reactivity is in nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic rings, such as chloropyrimidines or chloropyrazines. mdpi.comnih.gov In these reactions, the benzylamine attacks a carbon atom bearing a halogen (e.g., chlorine), leading to the displacement of the halide and the formation of a new carbon-nitrogen bond. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the heterocyclic ring, which stabilize the negatively charged Meisenheimer complex intermediate. This methodology is a common strategy for synthesizing substituted aminopyrimidines and other N-heteroaryl compounds. nih.gov
As a primary amine, the benzylamine moiety readily undergoes acylation and alkylation. Acylation with reagents like acyl chlorides or acid anhydrides results in the formation of stable amide derivatives. Alkylation, typically performed with alkyl halides such as ethyl bromoacetate, yields secondary amines. These reactions are fundamental transformations for introducing new functional groups or building more complex molecular architectures. The higher basicity and nucleophilicity of the benzylamine compared to the aromatic amine generally allow for selective reaction at the benzylic position under controlled conditions.
| Reaction Type | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-benzyl Acetamide | Introduction of an amide functional group. |
| Alkylation | Ethyl Bromoacetate | N-benzyl Glycine Ester Derivative | Formation of a C-N bond to build amino acid-like structures. |
The bifunctional nature of (6-Amino-2,3-dichlorobenzyl)amine, possessing both a benzylamine and an aromatic amine, makes it an ideal precursor for constructing fused heterocyclic systems through condensation and subsequent cyclization reactions. nih.govorganic-chemistry.org This molecule is particularly valuable in the synthesis of quinazolines and related scaffolds. scielo.br Typically, the reaction involves the condensation of the primary benzylamine with a carbonyl-containing compound, such as an aldehyde or orthoformate, to form an imine or related intermediate. organic-chemistry.org This is often followed by an intramolecular cyclization involving the aromatic amino group, leading to the formation of a new heterocyclic ring. This strategy is a cornerstone in medicinal chemistry for accessing a wide range of biologically active molecules. nih.govnih.gov For example, reactions with aldehydes can lead to the formation of substituted quinazolines, while reaction with urea (B33335) or its derivatives can yield quinazolinones. scielo.brderpharmachemica.com
| Reactant Partner | Resulting Heterocyclic Scaffold | General Reaction Type |
|---|---|---|
| Aldehydes/Orthoformates | Quinazoline (B50416) | Condensation-Cyclization |
| Urea/Isocyanates | Quinazolinone | Condensation-Cyclization |
| Guanidine | Diaminoquinazoline | Condensation-Cyclization |
Reactivity of the Aromatic Amino Group
The aromatic amino group (aniline moiety) has its own distinct reactivity profile, influenced by the electronic effects of the substituents on the benzene ring.
The aromatic amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org However, the benzene ring in (6-Amino-2,3-dichlorobenzyl)amine is also substituted with two chlorine atoms, which are deactivating groups, and a benzylamine group. total-synthesis.com The directing effects of the substituents are as follows:
6-Amino group (strong activator): Directs to positions 5 (ortho) and 3 (para, occupied).
2-Chloro group (deactivator): Directs to positions 1 (occupied), 3 (occupied), and 5 (para).
3-Chloro group (deactivator): Directs to positions 2 (occupied), 4 (ortho), and 6 (occupied).
The strong activating effect of the amino group generally outweighs the deactivating effect of the halogens, suggesting that electrophilic aromatic substitution is feasible. lumenlearning.com The directing effects of the amino and 2-chloro groups converge at position 5, making it a likely site for substitution. However, many electrophilic aromatic substitution reactions are conducted in strong acid, which would protonate the highly basic amino group to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director, which would significantly hinder or prevent the reaction. wikipedia.orglibretexts.org Therefore, the applicability of these reactions is highly dependent on the reaction conditions.
Similar to the primary amine, the aromatic amino group can react with acylating agents to form amides or with isocyanates to form ureas. researchgate.net However, the nucleophilicity of the aromatic amine is significantly lower than that of the benzylamine due to the delocalization of the nitrogen lone pair into the aromatic ring. This difference in reactivity allows for selective functionalization. Under carefully controlled conditions with a stoichiometric amount of an electrophilic reagent, the more nucleophilic primary benzylamine will react preferentially. To achieve reaction at the aromatic amine, it is often necessary to first protect the more reactive benzylamine group.
Reactivity of the Dichlorinated Aromatic Ring
The two chlorine atoms on the aromatic ring of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (B599025) are potential leaving groups in substitution reactions. Their reactivity is influenced by the electron-donating amino group and the aminomethyl substituent, as well as the inherent steric hindrance posed by the 2,3-disubstitution pattern.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing arylamines from aryl halides. wikipedia.org For a substrate like (6-Amino-2,3-dichlorobenzyl)amine, this reaction could potentially be used to introduce a new amino group in place of one of the chlorine atoms.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. libretexts.org
In a study on the amination of dichloroquinolines, different catalyst systems were employed to achieve selective substitution. The use of ligands such as BINAP and DavePhos was found to be effective, with the choice of ligand depending on the steric bulk of the reacting amine. nih.gov Similarly, a highly site-selective amidation of 2,4-dichloroazines was achieved using a palladium acetate/1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system, favoring substitution at the C2 position. nih.gov
Based on these analogous systems, a hypothetical Buchwald-Hartwig reaction of (6-Amino-2,3-dichlorobenzyl)amine with a generic amine (R-NH₂) could be envisioned. The reaction conditions would likely require a palladium source, a suitable phosphine ligand, and a base. The table below illustrates plausible conditions based on studies of similar dichlorinated aromatic compounds.
Interactive Data Table: Plausible Conditions for Buchwald-Hartwig Amination of Dichlorinated Aromatic Compounds
| Aryl Halide (Analogous) | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,8-dichloroquinoline | Adamantyl-containing amines | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | nih.gov |
| 4,7-dichloroquinoline | Adamantyl-containing amines | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100 | Good | nih.gov |
| 2,4-dichloroazine derivative | Various amides | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | High | nih.gov |
For (6-Amino-2,3-dichlorobenzyl)amine, the chlorine at the 2-position is sterically hindered by the adjacent amino group and the chlorine at the 3-position. This steric hindrance could influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered C-3 position. However, electronic effects from the amino group could also play a significant role in directing the substitution.
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the substitution of halides on an aromatic ring. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
The aromatic ring of (6-Amino-2,3-dichlorobenzyl)amine contains two electron-donating groups (amino and aminomethyl), which generally deactivate the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be relatively unreactive.
However, if the aromatic ring were modified to include a strong electron-withdrawing group, such as a nitro group, the feasibility of an SNAr reaction would increase significantly. For example, in 2,6-dichloro-3-nitropyridine, nucleophilic substitution occurs readily, with the regioselectivity being a subject of interest. stackexchange.com In this case, both chlorine atoms are activated by the ortho and para nitro group. The substitution at the 2-position is often favored, which can be attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group, making the C-2 position more electrophilic. stackexchange.com
While not directly applicable to the parent compound, this highlights that derivatization of (6-Amino-2,3-dichlorobenzyl)amine to introduce an activating group could open up pathways for nucleophilic aromatic substitution.
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions involving (6-Amino-2,3-dichlorobenzyl)amine is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the kinetics and thermodynamics of the transformations, as well as identifying any reaction intermediates.
Kinetic studies of Buchwald-Hartwig amination reactions have provided significant insights into the reaction mechanism. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. nih.govuwindsor.ca The rate of this step is influenced by the nature of the aryl halide, with aryl iodides and bromides generally being more reactive than aryl chlorides. berkeley.eduresearchgate.net For aryl chlorides, the dissociation of a phosphine ligand from the Pd(0) complex is often a prerequisite for oxidative addition. uwindsor.caberkeley.edu
Quantitative structure-reactivity models have been developed to predict the rates of oxidative addition for a wide range of aryl electrophiles to a Pd(0) complex. nih.gov These models take into account various steric and electronic parameters of the substrate. For a molecule like (6-Amino-2,3-dichlorobenzyl)amine, such models could potentially predict the relative reactivity of the two C-Cl bonds.
In the context of SNAr reactions, kinetic studies often focus on the formation and decomposition of the Meisenheimer complex. The presence of strong electron-withdrawing groups significantly lowers the activation energy for the formation of this intermediate, thereby increasing the reaction rate. libretexts.org In some cases, the SNAr reaction may proceed through a concerted mechanism without the formation of a stable intermediate. nih.gov
The identification of intermediates in the Buchwald-Hartwig catalytic cycle has been a subject of extensive research. wikipedia.org Various palladium(II) intermediates, such as the oxidative addition product (L-Pd(Ar)(X)) and the palladium-amido complex (L-Pd(Ar)(NR₂)), have been isolated and characterized in some systems. libretexts.org Spectroscopic techniques, such as NMR and mass spectrometry, are valuable tools for observing these transient species in the reaction mixture. semanticscholar.orgresearchgate.net
For the reaction of dichlorinated substrates, the initial oxidative addition product would be a dichlorophenylpalladium(II) complex. Subsequent reaction with an amine would lead to the formation of an amido complex, which would then undergo reductive elimination. The stability and reactivity of these intermediates would be influenced by the substitution pattern on the aromatic ring.
In SNAr reactions, the Meisenheimer complex is the key intermediate. libretexts.org These complexes are often highly colored and can sometimes be isolated and characterized, providing direct evidence for the stepwise mechanism. youtube.com The stabilization of this intermediate through resonance with electron-withdrawing groups is a critical factor in the viability of the SNAr pathway. libretexts.org
Applications in Advanced Organic Synthesis and Materials Chemistry Research
A Versatile Chemical Building Block for Complex Molecules
The strategic placement of amino groups and chlorine atoms on the benzylamine (B48309) core makes (6-Amino-2,3-dichlorobenzyl)amine a highly versatile building block in organic synthesis. The primary amine is a potent nucleophile, while the aromatic amine can be readily diazotized or acylated, and the chlorine substituents can influence the reactivity of the aromatic ring or serve as sites for further functionalization.
Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. The dual amine functionality of (6-Amino-2,3-dichlorobenzyl)amine makes it an ideal starting material for the construction of fused heterocyclic systems.
A primary application of this compound is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. These scaffolds are present in numerous pharmacologically important molecules. The general synthetic strategy involves the condensation of the benzylamine derivative with various electrophilic partners. For instance, reaction with aldehydes or their equivalents can lead to the formation of dihydroquinazolines, which can be subsequently oxidized to the corresponding quinazolines. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for similar heterocyclic syntheses.
One notable pathway involves the reaction of the aminobenzylamine with a suitable carbonyl compound, leading to cyclization and the formation of the quinazoline ring system. The presence of the dichloro substituents on the benzene (B151609) ring can be exploited to modulate the electronic properties and, consequently, the biological activity of the final products. Research has shown that various substituted 2-aminobenzylamines can be effectively used in copper-catalyzed cascade reactions to produce quinazolines in good yields.
| Reactant | Reaction Conditions | Product Type | Significance |
| Aldehydes | o-Iodoxybenzoic acid (IBX) mediated tandem reaction | Quinazolines/3,4-Dihydroquinazolines | Metal-free, operationally simple method for diverse substitution. |
| Amidine Hydrochlorides | Copper(I) bromide catalyst, air as oxidant | Quinazolines | Economical and environmentally friendly cascade reaction. |
| Benzyl (B1604629) Alcohol | Nickel catalysts with tetraaza macrocyclic ligands | Quinazolines | Acceptorless dehydrogenative coupling. |
| Hydrazine Monohydrate | Microwave irradiation | 3-amino-2-methyl-quinazolin-4(3H)-ones | Efficient, green tandem process for bioactive synthons. |
Construction of Polyfunctional Scaffolds
A polyfunctional scaffold is a core molecular structure that possesses multiple functional groups, allowing for the subsequent attachment of various molecular fragments. The structure of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (B599025), with its two distinct amine groups and chlorinated aromatic ring, serves as a valuable starting point for such scaffolds.
The primary amine can be selectively protected, allowing the aromatic amine to be modified, or vice versa. For example, the aromatic amine can be acylated or sulfonylated, while the primary amine can be used to build a side chain. This differential reactivity allows for the stepwise construction of complex molecules with precise control over the placement of different functional groups. These scaffolds are particularly useful in combinatorial chemistry and drug discovery for the generation of compound libraries.
Utilization in the Preparation of Chemical Probes and Derivatized Compounds
The reactivity of the amine groups in (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride makes it suitable for derivatization, a key process in the development of chemical probes and analytical markers.
Synthesis of Labeled Analogues for Chemical Tools
While specific examples involving this compound are not extensively documented in publicly available literature, the presence of two primary amine groups makes it a candidate for isotopic labeling. For instance, deuterium (B1214612) or tritium (B154650) can be introduced at positions adjacent to the amino groups. Furthermore, the synthesis of analogues containing isotopes such as ¹³C or ¹⁵N can be envisioned by using appropriately labeled starting materials in its synthesis. These labeled compounds are invaluable tools in metabolic studies, allowing researchers to trace the metabolic fate of a molecule and identify its metabolites.
Derivatization for Spectroscopic or Chromatographic Markers
The primary amine functionalities of (6-Amino-2,3-dichlorobenzyl)amine can be reacted with various derivatizing agents to enhance their detection in analytical techniques like HPLC and capillary electrophoresis. Reagents such as dansyl chloride, fluorescamine, or isothiocyanates can be used to attach chromophoric or fluorophoric tags to the molecule. This derivatization significantly lowers the detection limits, enabling the quantification of trace amounts of the compound or its metabolites in complex biological matrices.
| Derivatization Reagent Class | Example | Detection Method | Benefit |
| Quinoline-based | ATTO-TAG CBQCA | Fluorescence, Electrophoresis | Ultrasensitive detection of primary amines. |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Fluorescence, Capillary Electrophoresis | N-terminus specific labeling of peptides. |
| Pyrylium-based | 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Mass Spectrometry (MALDI) | Efficient ionization and sharp peaks. |
Stereoselective Synthesis Employing or Leading to Chiral Analogues
Stereoselective synthesis is crucial in medicinal chemistry as the chirality of a molecule often dictates its biological activity. While this compound is achiral, it can be used as a precursor in stereoselective reactions, or chiral centers can be introduced into its derivatives.
For instance, the primary aminomethyl group can be used in reactions with chiral auxiliaries to direct the formation of a specific stereoisomer. Alternatively, the amine groups can be reacted with chiral acids to form diastereomeric salts, which can then be separated by crystallization, a process known as chiral resolution.
A common approach in stereoselective synthesis involves the reduction of imines. A chiral derivative of (6-Amino-2,3-dichlorobenzyl)amine could be condensed with a ketone to form a prochiral imine. The subsequent reduction of this imine using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand, could yield a chiral amine with high enantiomeric excess. Such methodologies are foundational for producing enantiomerically pure pharmaceutical compounds.
Computational and Theoretical Investigations of 6 Amino 2,3 Dichlorobenzyl Amine Dihydrochloride
Molecular Orbital Analysis and Electronic Structure Studies
A fundamental aspect of understanding a molecule's behavior lies in the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (B599025), molecular orbital analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal which atoms or functional groups contribute most significantly to these frontier orbitals, thereby identifying the likely sites for electrophilic and nucleophilic attack. Furthermore, the generation of an electrostatic potential map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
Quantum Chemical Calculations of Reactivity Parameters
Building upon the insights from molecular orbital analysis, a suite of global reactivity descriptors can be calculated using quantum chemical methods, typically employing Density Functional Theory (DFT). These parameters provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
The calculation of these parameters for (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride would provide a comprehensive profile of its intrinsic reactivity, allowing for comparisons with other related compounds.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them.
This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step, resulting in a potential energy surface or energy landscape. This analysis would reveal the preferred spatial arrangement of the amino and benzylamine (B48309) groups relative to the dichlorophenyl ring. Understanding the low-energy conformations is crucial as they are the most likely to be present under physiological conditions and to interact with biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or potential metabolic pathways.
By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate. Such studies would provide a detailed, atomistic-level understanding of the chemical transformations involving this compound, complementing experimental findings.
Advanced Analytical Methodologies for Characterization in Research Settings
High-Resolution Mass Spectrometry for Molecular Identity and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular identity and for the detection and identification of impurities. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy and resolution, typically to within a few parts per million (ppm).
For (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (B599025), HRMS would be employed to determine the exact mass of the protonated molecule of the free base, [C7H8Cl2N2+H]+. The high mass accuracy allows for the calculation of a molecular formula that is unique to the compound, thereby confirming its elemental composition. This is a critical step in verifying the successful synthesis of the target molecule.
Furthermore, HRMS is a powerful technique for impurity profiling in research batches. It can detect and help identify process-related impurities, such as starting materials, byproducts, or degradation products, even at very low levels. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information about these unknown impurities, aiding in the optimization of synthetic routes to improve the purity of the final compound.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for (6-Amino-2,3-dichlorobenzyl)amine
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C7H8Cl2N2 |
| Monoisotopic Mass | 190.0065 g/mol |
| [M+H]+ (Free Base) | 191.0137 |
| Isotopic Pattern | Characteristic pattern due to the presence of two chlorine atoms (35Cl and 37Cl) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. While one-dimensional (1D) 1H and 13C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for complex molecules.
For (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride, a suite of 2D NMR experiments would be utilized for full structural confirmation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would show correlations between the protons on the aromatic ring and between the protons of the benzylamine (B48309) moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the 13C signals based on their attached, and often more easily assigned, 1H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, it would show correlations from the benzylic protons to the aromatic carbons, confirming the connectivity of the benzylamine group to the dichlorophenyl ring.
These advanced NMR methods, used in concert, provide a detailed and definitive picture of the molecular structure, confirming the substitution pattern on the aromatic ring and the integrity of the benzylamine side chain. chemicalbook.com
Table 2: Predicted 1H and 13C NMR Chemical Shift Ranges for (6-Amino-2,3-dichlorobenzyl)amine Moiety
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 6.5 - 7.5 |
| Benzylic CH2 | ~4.0 |
| NH2/NH3+ | Broad, variable |
| Aromatic C-Cl | 120 - 135 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-C | 115 - 130 |
| Benzylic CH2 | ~45 |
Chromatographic Techniques for Purity Assessment and Separation in Research Syntheses
Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for isolating the target molecule from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment in a research setting.
For this compound, a reversed-phase HPLC method would typically be developed. This method would separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity of the sample is determined by the relative area of the peak corresponding to the main compound compared to the total area of all peaks in the chromatogram. Method development would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid for MS compatibility), flow rate, and detection wavelength (UV). sielc.com
In cases where impurities are difficult to remove by standard crystallization, preparative HPLC can be employed for purification. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate milligram to gram quantities of the pure compound. This is particularly useful in a research context for obtaining highly pure material for further studies. sielc.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure and connectivity, as well as information about its conformation and intermolecular interactions in the solid state.
To perform X-ray crystallography on this compound, a single crystal of suitable size and quality must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice.
The resulting crystal structure would confirm the substitution pattern of the amino and chloro groups on the benzene (B151609) ring and the geometry of the benzylamine side chain. It would also reveal details about the hydrogen bonding network involving the amine and ammonium (B1175870) groups and the chloride counter-ions, as well as other intermolecular interactions that dictate the crystal packing. mdpi.comresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-Cl, C-N, C-C (Å) |
| Bond Angles | e.g., Cl-C-C, N-C-C (°) |
| Torsion Angles | Describing the conformation of the side chain |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
Future Research Directions and Perspectives in the Chemistry of 6 Amino 2,3 Dichlorobenzyl Amine Dihydrochloride
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of substituted benzylamines, including (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride (B599025), is traditionally performed using batch processes. However, these methods can be inefficient and challenging to scale up. technologynetworks.com Flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved safety, and the potential for seamless integration into multi-step syntheses. durham.ac.uknih.gov
Future research should focus on developing continuous-flow processes for the synthesis and derivatization of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride. This could involve the use of packed-bed reactors with immobilized reagents or catalysts to streamline purification. durham.ac.uk Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, could further accelerate the discovery of novel derivatives with desired properties. researchgate.net The development of such automated systems would enable high-throughput screening of reaction conditions and rapid library synthesis for structure-activity relationship studies. researchgate.net
Table 1: Comparison of Batch vs. Proposed Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
| Reaction Control | Limited control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. nih.gov |
| Safety | Handling of potentially hazardous reagents in large quantities. | In-situ generation and immediate consumption of hazardous intermediates. nih.gov |
| Scalability | Difficult and often requires re-optimization of reaction conditions. | Readily scalable by extending reaction time or using parallel reactors. technologynetworks.com |
| Efficiency | Often involves multiple work-up and purification steps. | Potential for in-line purification and multi-step telescoping. durham.ac.uk |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise parameter control. |
Development of Novel Catalytic Transformations
The development of novel catalytic methods for the functionalization of this compound is a crucial area for future research. The presence of amino and chloro substituents on the aromatic ring offers multiple sites for catalytic modification.
Transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents at the aromatic ring, leveraging the existing chloro groups. organic-chemistry.org Furthermore, the amino groups provide handles for C-N bond formation reactions, enabling the synthesis of more complex molecular architectures. pageplace.de Research into the use of earth-abundant metal catalysts, such as iron or copper, would be particularly valuable from a sustainability perspective. organic-chemistry.org The development of asymmetric catalytic transformations would also be of significant interest for the synthesis of chiral derivatives.
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst Systems | Target Functionalization |
| Suzuki-Miyaura Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Arylation at the chloro-positions. organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium or Copper catalysts | N-arylation or N-alkylation of the amino groups. pageplace.de |
| C-H Activation | Ruthenium or Iridium catalysts | Direct functionalization of aromatic C-H bonds. nih.gov |
| Reductive Amination | Nickel or Iron catalysts | Derivatization of the primary amine. rsc.org |
Exploration of its Role in Non-Traditional Solvents and Media for Synthesis
The choice of solvent can have a profound impact on the outcome of a chemical reaction. nih.gov Moving away from conventional volatile organic compounds towards more sustainable alternatives is a key goal in green chemistry. nih.gov Future research should explore the use of this compound in non-traditional solvent systems, such as ionic liquids (ILs) and deep eutectic solvents (DESs). acs.orgmdpi.com
These solvents offer unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, which can lead to enhanced reaction rates and selectivities. acs.orgmdpi.com For instance, the use of DESs as both the solvent and catalyst in reactions involving this compound could lead to highly efficient and environmentally benign synthetic protocols. mdpi.comrsc.orgmdpi.com The investigation of enzymatic catalysis in these non-aqueous media could also open up new avenues for the synthesis of chiral derivatives. mdpi.com
Theoretical Insights into New Reactivity Patterns
Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules. nih.gov In the case of this compound, theoretical studies can provide valuable insights into its electronic structure, conformational preferences, and potential reaction pathways. umn.edu
Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing for the rational design of catalysts and the prediction of reaction outcomes. researchgate.net These computational models can help to elucidate the mechanisms of known reactions and predict new, undiscovered reactivity patterns. mdpi.com For example, theoretical studies could be used to investigate the potential for this molecule to participate in novel cycloaddition or rearrangement reactions. Such insights would be invaluable for guiding future experimental work and unlocking new applications for this compound. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include halogenation (chlorination at positions 2 and 3 of the benzyl ring), followed by amination. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for halogenation and amination steps .
- Catalysts : Palladium or copper salts may facilitate cross-coupling reactions during intermediate stages .
- Temperature control : Maintain 50–80°C during amination to avoid side reactions (e.g., over-alkylation) .
- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures ensures high purity .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzylamine backbone and substitution pattern (e.g., dichloro groups at positions 2 and 3) .
- Infrared Spectroscopy (IR) : Validate amine (-NH₂) and hydrochloride salt (N–H⁺ stretching) functionalities .
- Melting Point Analysis : Compare observed values (e.g., 206–208°C) with literature to assess purity .
- Elemental Analysis : Quantify chlorine content to verify dihydrochloride stoichiometry .
Q. What standard biological assays are used to evaluate its activity in preliminary studies?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition studies (e.g., opioid receptor MOR binding) using tritiated ligands to determine IC₅₀ values .
- Enzyme Inhibition Assays : Test against nitric oxide synthase (NOS) isoforms using colorimetric substrates (e.g., Griess assay for nitrite quantification) .
- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Structural Analog Comparison : Compare activity profiles of analogs (e.g., phenyl vs. benzyl substitutions) to identify structure-activity relationships (SAR) .
- Assay Optimization : Standardize conditions (pH, temperature, and co-solvents) to minimize variability. For example, serum protein interactions may alter bioavailability in cell-based assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile conflicting data from independent studies, focusing on effect size and confidence intervals .
Q. What strategies enhance selectivity for specific biological targets (e.g., enzyme isoforms or receptors)?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to improve binding to hydrophobic pockets in target enzymes .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptor isoforms (e.g., neuronal vs. endothelial NOS) .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to prioritize analogs with longer half-lives for in vivo studies .
Q. How can stability issues under physiological conditions be resolved?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify degradation pathways (e.g., hydrolysis of the amine group) .
- Formulation Strategies : Use lyophilization for long-term storage or encapsulate in liposomes to protect against enzymatic degradation .
- Analytical Monitoring : High-performance liquid chromatography (HPLC) with UV detection tracks degradation products over time .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s receptor-binding affinity?
- Methodological Answer :
- Binding Assay Validation : Confirm ligand purity and receptor preparation methods (e.g., membrane-bound vs. solubilized receptors may yield divergent Kd values) .
- Orthogonal Assays : Cross-validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Comparative Studies
Q. How does the compound compare to structurally similar amines in terms of reactivity and biological activity?
- Methodological Answer :
- Reactivity : Compare nucleophilic substitution rates (e.g., with benzyl halides) to assess electronic effects of the dichloro substituents .
- Biological Activity : Use parallel screening in panels of receptors (e.g., GPCRs, ion channels) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
